

An In-depth Technical Guide to the Chemical Properties of N-Cyclopentylaniline

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Compound of Interest

Compound Name: *N-Cyclopentylaniline*

Cat. No.: *B1267050*

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Introduction

N-Cyclopentylaniline is an aromatic secondary amine that holds potential as a versatile building block in organic synthesis and drug discovery. Its structure, featuring a cyclopentyl moiety attached to an aniline core, imparts a unique combination of steric and electronic properties that can be exploited in the design of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the core chemical properties of **N-Cyclopentylaniline**, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral characteristics. While its biological activities are not yet extensively documented, its structural motifs are present in various pharmacologically active compounds, suggesting a promising area for future investigation.

Core Chemical Properties

The fundamental chemical and physical properties of **N-Cyclopentylaniline** are summarized in the table below. These data are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
CAS Number	40649-26-1	[1] [2] [3]
IUPAC Name	N-cyclopentylaniline	[2]
Molecular Formula	C ₁₁ H ₁₅ N	[4]
Molecular Weight	161.24 g/mol	[4]
Appearance	Colorless to light yellow liquid	[4]
Boiling Point	274.4 °C at 760 mmHg	[1]
Density	1.049 g/cm ³	[1]
Solubility	Poorly soluble in water; Soluble in common organic solvents.	
LogP	3.11	[1]

Synthesis and Purification

N-Cyclopentylaniline is most commonly synthesized via the reductive amination of cyclopentanone with aniline. This method offers high yields and selectivity, avoiding the over-alkylation often encountered in direct alkylation methods.[\[5\]](#)[\[6\]](#)

Experimental Protocol: Synthesis by Reductive Amination

This protocol is based on established procedures for the reductive amination of ketones with amines using sodium triacetoxyborohydride as the reducing agent.[\[5\]](#)[\[7\]](#)

Materials:

- Cyclopentanone
- Aniline
- Sodium triacetoxyborohydride (NaBH(OAc)₃)

- Anhydrous 1,2-dichloroethane (DCE)
- Glacial acetic acid
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (1.0 equivalent).
- Dissolve the cyclopentanone in anhydrous 1,2-dichloroethane (DCE) (approximately 5 mL per mmol of cyclopentanone).
- Add aniline (1.0-1.2 equivalents) to the solution, followed by the addition of glacial acetic acid (1.0 equivalent).
- Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate iminium ion.
- Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in a single portion. A slight exotherm may be observed.
- Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 100 mL), followed by brine (1 x 100 mL).
- Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude **N-Cyclopentylaniline**.

Purification Protocol

The crude **N-Cyclopentylaniline** can be purified by either vacuum distillation or flash column chromatography.

- Vacuum Distillation: This is an effective method for purifying the liquid product on a larger scale. The crude material is heated under reduced pressure, and the fraction corresponding to the boiling point of **N-Cyclopentylaniline** is collected.
- Flash Column Chromatography: For smaller scales or to remove closely related impurities, flash column chromatography on silica gel is recommended. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically employed to elute the pure product.

Spectral Data and Characterization

The identity and purity of **N-Cyclopentylaniline** are confirmed through various spectroscopic techniques.

Mass Spectrometry (MS)

The electron ionization mass spectrum of **N-Cyclopentylaniline** is expected to show a molecular ion peak ($[M]^+$) at $m/z = 161$, corresponding to its molecular weight.^[2] Common fragmentation patterns for secondary amines involve alpha-cleavage, which is the cleavage of

the C-C bond adjacent to the nitrogen atom.[8] For **N-Cyclopentylaniline**, this would lead to the loss of a butyl radical from the cyclopentyl ring, resulting in a significant fragment. Cleavage of the N-cyclopentyl bond can also occur.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic and cyclopentyl protons. The aromatic protons of the aniline ring will appear in the downfield region (typically δ 6.5-7.5 ppm). The methine proton on the cyclopentyl group directly attached to the nitrogen will be deshielded and appear as a multiplet. The methylene protons of the cyclopentyl ring will appear as multiplets in the upfield region (typically δ 1.0-2.0 ppm). The N-H proton will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
- ^{13}C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic and aliphatic carbons. The aromatic carbons will resonate in the downfield region (δ 110-150 ppm).[9] The carbon of the cyclopentyl ring attached to the nitrogen will be shifted downfield compared to the other cyclopentyl carbons due to the electron-withdrawing effect of the nitrogen atom. The other methylene carbons of the cyclopentyl ring will appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of **N-Cyclopentylaniline** will display characteristic absorption bands for the functional groups present.[10][11]

- N-H Stretch: A moderate absorption band is expected in the region of $3300\text{-}3500\text{ cm}^{-1}$ corresponding to the N-H stretching vibration of the secondary amine.
- C-H Stretch (Aromatic): Absorption bands for C-H stretching of the aromatic ring are expected just above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Strong absorption bands for the C-H stretching of the cyclopentyl group will be observed just below 3000 cm^{-1} .
- C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will give rise to absorptions in the $1500\text{-}1600\text{ cm}^{-1}$ region.

- C-N Stretch: The C-N stretching vibration is expected to appear in the fingerprint region, typically between 1250 and 1350 cm^{-1} .

Visualizations

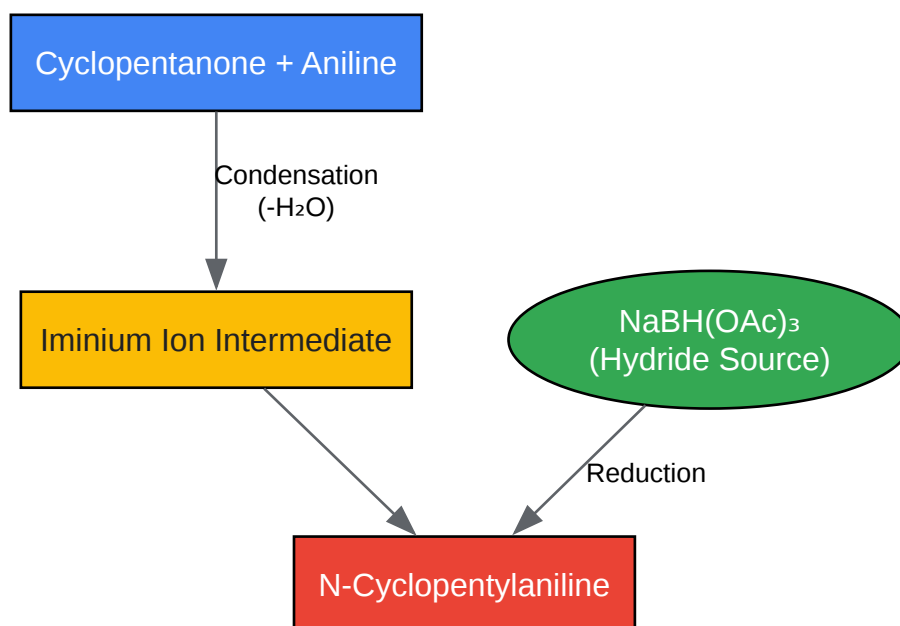
Experimental Workflow: Synthesis and Purification



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Caption: Workflow for the synthesis and purification of **N-Cyclopentylaniline**.

Logical Relationship: Reductive Amination Pathway



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Caption: Key steps in the reductive amination synthesis of **N-Cyclopentylaniline**.

Conclusion

N-Cyclopentylaniline is a readily accessible secondary amine with well-defined chemical properties. The synthetic route via reductive amination is efficient and scalable, and the compound can be characterized reliably using standard spectroscopic methods. While its direct applications in drug development are still emerging, its structural features make it an attractive starting material for the synthesis of more complex molecules with potential biological activity. This guide provides the foundational knowledge necessary for researchers and scientists to confidently incorporate **N-Cyclopentylaniline** into their synthetic and drug discovery programs.

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